molecular formula C8H6F2O3 B1304030 2,4-Difluorophenylglyoxal hydrate CAS No. 79784-36-4

2,4-Difluorophenylglyoxal hydrate

Cat. No.: B1304030
CAS No.: 79784-36-4
M. Wt: 188.13 g/mol
InChI Key: BILNRTMGRXGXSV-UHFFFAOYSA-N
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Description

2,4-Difluorophenylglyoxal hydrate is an organic compound with the molecular formula C8H6F2O3. It is a derivative of phenylglyoxal, where two fluorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorophenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 2,4-difluorobenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluorophenylglyoxal hydrate is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It acts as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,4-difluorophenylglyoxal hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylglyoxal hydrate: Lacks the fluorine substitutions, making it less reactive in certain substitution reactions.

    2,4-Difluorobenzaldehyde: Precursor to 2,4-difluorophenylglyoxal hydrate, used in similar synthetic applications.

    2,4-Difluorobenzoic acid: Oxidized form, used in different chemical contexts

Uniqueness

This compound is unique due to the presence of fluorine atoms, which enhance its reactivity and stability in various chemical reactions. The fluorine substitutions also impart distinct electronic properties, making it a valuable intermediate in the synthesis of fluorinated organic compounds .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2.H2O/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-4H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILNRTMGRXGXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382025
Record name 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79784-36-4
Record name 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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